1-Azido-3-methylbutane

Übersicht

Beschreibung

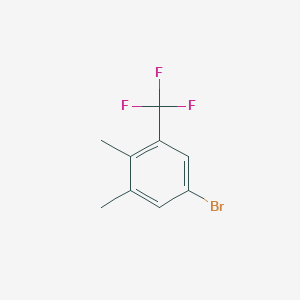

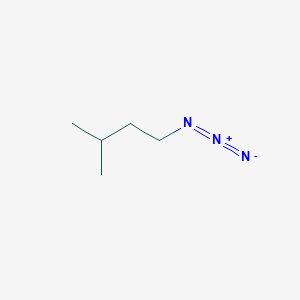

1-Azido-3-methylbutane is a chemical compound with the molecular formula C5H11N3 . It has an average mass of 113.161 Da and a monoisotopic mass of 113.095299 Da .

Molecular Structure Analysis

The molecular structure of 1-Azido-3-methylbutane is characterized by its molecular formula, C5H11N3 . The compound’s average mass is 113.161 Da, and its monoisotopic mass is 113.095299 Da .Chemical Reactions Analysis

Azides, such as 1-Azido-3-methylbutane, are involved in various chemical reactions. For instance, the azido radical generated from the interaction of PIDA and TMSN3 selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate .Physical And Chemical Properties Analysis

1-Azido-3-methylbutane has a molecular formula of C5H11N3 and an average mass of 113.161 Da . More detailed physical and chemical properties may be found in specific databases or literature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

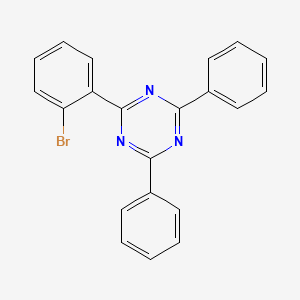

1-Azido-3-methylbutane is a valuable compound in organic synthesis, particularly in the synthesis of various heterocycles . Its azido group is a versatile functional group that can participate in multiple types of reactions, such as nucleophilic substitution or the Huisgen cycloaddition, to form 1,2,3-triazoles—a core structure in many pharmaceuticals.

Materials Science

In materials science, the azide group of 1-Azido-3-methylbutane can act as a cross-linker due to its ability to release nitrogen upon thermal activation or photolysis . This property is utilized in the creation of polymers and thermosets, where the azide group enhances the cross-linking density, thereby improving the material’s mechanical properties.

Pharmaceutical Testing

1-Azido-3-methylbutane finds applications in pharmaceutical testing, where it can be used as a reference standard for analytical methods . Its azido impurities are particularly relevant in the analysis of sartan drug substances, where accurate detection and quantification are critical due to potential genotoxicity .

Chemical Research

In chemical research, 1-Azido-3-methylbutane is used to explore novel synthetic pathways and reaction mechanisms . Its reactivity allows researchers to develop new methods for constructing complex molecules, which can lead to advancements in various fields of chemistry.

Energetic Materials

The high energy release upon decomposition of azide groups makes 1-Azido-3-methylbutane a candidate for the development of energetic materials . These materials are of interest for applications requiring rapid energy release, such as propellants and explosives.

Polymer Chemistry

The azide functionality of 1-Azido-3-methylbutane is also significant in polymer chemistry. It can be used to modify polymers, improve their properties, or create new polymer structures with enhanced functionalities .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Azide-based bioorthogonal click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies . This suggests that 1-Azido-3-methylbutane and similar compounds could have significant applications in future research.

Eigenschaften

IUPAC Name |

1-azido-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYOXHTVSHZPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480213 | |

| Record name | 1-azido-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-methylbutane | |

CAS RN |

55210-77-0 | |

| Record name | 1-azido-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

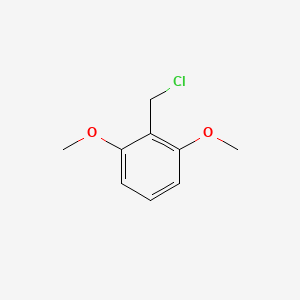

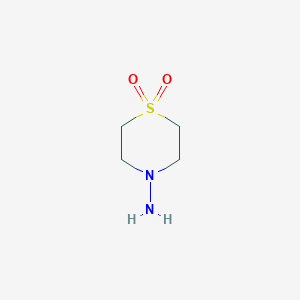

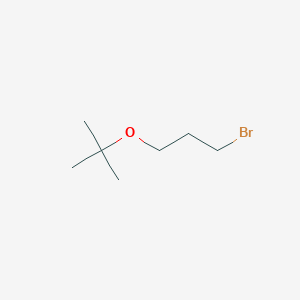

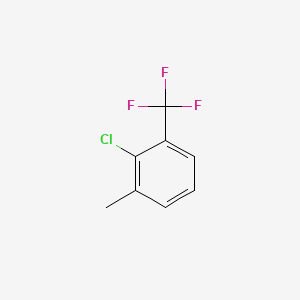

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

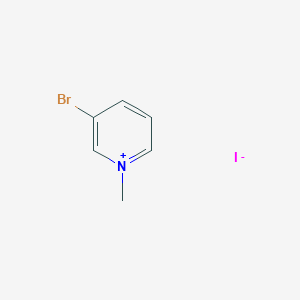

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)